![molecular formula C22H26O2Si B12592062 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one CAS No. 649772-08-7](/img/structure/B12592062.png)
1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Difenil-3-[(trimetilsilil)oxi]hepta-4,6-dien-1-ona es un compuesto orgánico con una estructura compleja que incluye grupos fenilo, un esqueleto de heptadienona y un grupo éter trimetilsilil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,7-Difenil-3-[(trimetilsilil)oxi]hepta-4,6-dien-1-ona normalmente implica varios pasos, comenzando desde moléculas orgánicas más simples. Un método común involucra la reacción de 1,7-Difenil-4,6-heptadien-3-ona con cloruro de trimetilsilil en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en condiciones anhidras para evitar la hidrólisis del grupo éter trimetilsilil.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
1,7-Difenil-3-[(trimetilsilil)oxi]hepta-4,6-dien-1-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar las cetonas o los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: El grupo trimetilsilil puede ser reemplazado por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o los iones alcóxido (RO-) pueden usarse para reemplazar el grupo trimetilsilil.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
1,7-Difenil-3-[(trimetilsilil)oxi]hepta-4,6-dien-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto puede usarse en estudios que involucran interacciones enzimáticas y vías metabólicas.
Industria: Puede usarse en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual 1,7-Difenil-3-[(trimetilsilil)oxi]hepta-4,6-dien-1-ona ejerce sus efectos implica interacciones con varios objetivos moleculares. El grupo trimetilsilil puede mejorar la estabilidad y solubilidad del compuesto, facilitando su uso en diferentes reacciones. Los grupos fenilo y el esqueleto de heptadienona pueden participar en interacciones π-π y otras interacciones no covalentes, influyendo en la reactividad y las propiedades de unión del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1,7-Difenil-4,6-heptadien-3-ona: Carece del grupo éter trimetilsilil, lo que lo hace menos estable en ciertas reacciones.
1,7-Bis(4-hidroxifenil)hepta-4,6-dien-3-ona: Contiene grupos hidroxilo en lugar del éter trimetilsilil, lo que afecta su solubilidad y reactividad.
Unicidad
1,7-Difenil-3-[(trimetilsilil)oxi]hepta-4,6-dien-1-ona es único debido a la presencia del grupo éter trimetilsilil, que mejora su estabilidad y solubilidad en comparación con compuestos similares. Esto lo convierte en un intermedio valioso en la síntesis orgánica y otras aplicaciones.
Propiedades
Número CAS |
649772-08-7 |
|---|---|
Fórmula molecular |
C22H26O2Si |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1,7-diphenyl-3-trimethylsilyloxyhepta-4,6-dien-1-one |
InChI |
InChI=1S/C22H26O2Si/c1-25(2,3)24-21(18-22(23)20-15-8-5-9-16-20)17-11-10-14-19-12-6-4-7-13-19/h4-17,21H,18H2,1-3H3 |
Clave InChI |
OJUQOOCNPBISLK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(CC(=O)C1=CC=CC=C1)C=CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)


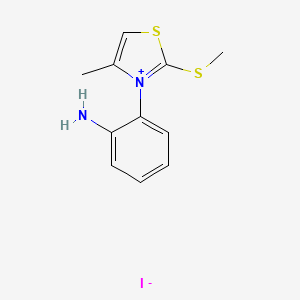
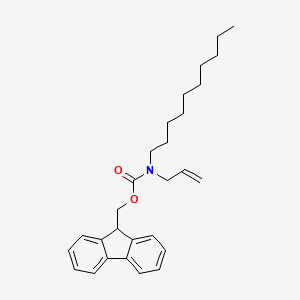
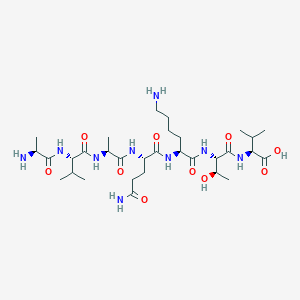

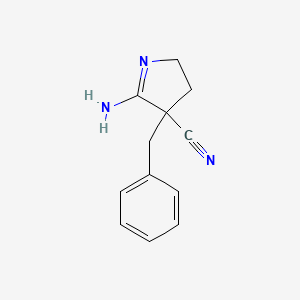
![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)
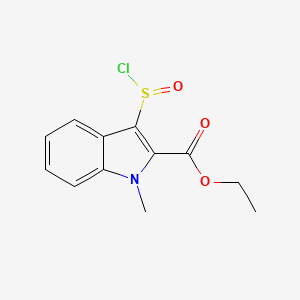
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)


